molecular formula C18H30O3 B14199699 18-Hydroxyoctadeca-2,4,6-trienoic acid CAS No. 873072-89-0

18-Hydroxyoctadeca-2,4,6-trienoic acid

Cat. No.: B14199699
CAS No.: 873072-89-0
M. Wt: 294.4 g/mol
InChI Key: ZALZJWKAEHMXRH-UHFFFAOYSA-N
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Description

18-Hydroxyoctadeca-2,4,6-trienoic acid is a polyunsaturated long-chain fatty acid with the molecular formula C18H30O3 and a molecular weight of 294.429 g/mol . This compound features a hydroxy group at the 18-position and a trienoic acid structure, placing it within a class of oxygenated fatty acids that are of significant interest in biochemical and pharmacological research. While specific biological studies on this compound are limited, research on structurally related hydroxyoctadecaenoic acids (HODEs) provides context for its potential research value. Related hydroxy fatty acids are recognized as stable oxidation products of polyunsaturated fatty acids like linoleic acid and are studied as markers of oxidative stress in conditions such as diabetes and atherosclerosis . These compounds are known to regulate cellular pathways through interactions with key receptors, including the Peroxisome Proliferator-Activated Receptor (PPAR) family of transcription factors and G protein-coupled receptors (GPCRs) such as GPR132 . Activation of these pathways can influence processes like inflammation, macrophage lipid uptake, and apoptosis, making such molecules valuable probes for studying metabolic and inflammatory diseases. Researchers can utilize this compound as a standard in analytical chemistry, particularly in lipidomics and metabolomics studies aimed at identifying and quantifying oxidized lipids in biological systems. It may also serve as a building block or intermediate in the organic synthesis of more complex lipid molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

873072-89-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

18-hydroxyoctadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21)

InChI Key

ZALZJWKAEHMXRH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CC=CC=CC(=O)O)CCCCCO

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Triene Formation

The Wittig reaction, widely used for olefin synthesis, offers a modular route to install conjugated double bonds. A US patent detailing tridecatrienoic acid derivatives demonstrated the use of phosphorus ylides to construct cis and trans double bonds. For this compound:

  • Stepwise ylide additions :
    • A C18 chain precursor with a protected terminal hydroxyl (e.g., tert-butyldimethylsilyl ether) could undergo sequential Wittig reactions at positions 6, 4, and 2 using appropriate ylides.
    • Example: Reaction of a C12 aldehyde with a C6 ylide would yield the C18 skeleton.
  • Deprotection : Acidic or fluoride-mediated cleavage of the silyl ether would unveil the C-18 hydroxyl group.

Challenges :

  • Stereochemical control at each double bond requires chiral ylides or catalysts.
  • Competing side reactions (e.g., over-alkylation) necessitate careful temperature modulation (−78°C to 0°C).

Organometallic Coupling and Chain Elongation

A Chinese patent on bempedoic acid synthesis employed Grignard reagents for carbon-carbon bond formation. Adapting this for this compound:

  • Core assembly :
    • A C8 fragment with pre-installed double bonds at positions 2,4,6 could react with a C10 organomagnesium bromide, forming the C18 backbone.
    • Example: Ethyl 6-bromo-2,4,6-trienoate + decyl magnesium bromide → ethyl 18-hydroxy-2,4,6-trienoate.
  • Hydroxylation :
    • Terminal hydroxylation via Sharpless epoxidation followed by reductive opening could introduce the C-18 hydroxyl group.

Optimization :

  • Molar ratios of organometallic reagents (1:0.5–0.7) minimized dimerization.
  • Low-temperature conditions (−20°C) enhanced regioselectivity.

Hydroxylation of Preformed Trienoic Acids

The PNAS study on mayolenes described enzymatic hydroxylation of linolenic acid derivatives at position 11. For terminal hydroxylation:

  • Substrate design : Octadeca-2,4,6-trienoic acid methyl ester.
  • Biocatalytic hydroxylation : Cytochrome P450 enzymes (e.g., CYP94A1) selectively oxidize terminal methyl groups to hydroxyls.
  • Acid hydrolysis : Conversion of the methyl ester to the free carboxylic acid.

Limitations :

  • Enzyme availability and substrate specificity may restrict yield.
  • Requires genetic engineering for tailored activity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data for analogous compounds provide benchmarks:

  • 1H NMR : Olefinic protons (δ 5.2–5.6 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad), and carboxylic acid (δ 12–13 ppm).
  • 13C NMR : Carboxylic carbon (δ 170–180 ppm), double-bond carbons (δ 120–140 ppm), hydroxyl-bearing carbon (δ 60–70 ppm).

Mass Spectrometry

  • ESI-MS : Molecular ion [M−H]− at m/z 293.2 (calculated for C18H30O3).
  • Fragmentation patterns : Loss of H2O (−18 Da) and CO2 (−44 Da) confirm hydroxyl and carboxylic acid groups.

Chromatographic Purity Assessment

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), UV detection at 210 nm.
  • Impurity profiling : Genotoxic impurities (e.g., alkyl halides) monitored per ICH guidelines.

Challenges and Methodological Optimization

Stereochemical Control

The E/Z configuration of double bonds significantly impacts biological activity. Strategies include:

  • Chiral auxiliaries : Evans’ oxazolidinones for asymmetric induction.
  • Catalytic asymmetric hydrogenation : Ru-BINAP complexes to set double-bond geometry.

Protecting Group Strategies

  • Hydroxyl protection : Silyl ethers (TBS, TBDPS) prevent undesired oxidation.
  • Carboxylic acid protection : Methyl or ethyl esters simplify handling during synthesis.

Scalability and Cost

  • Patent data : Grignard reagent costs were reduced 40% by recycling solvents.
  • Catalyst loading : Palladium-catalyzed couplings optimized to 0.5 mol% Pd(PPh3)4.

Chemical Reactions Analysis

Types of Reactions

18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.

    Reduction: Reduction reactions can convert the triene system into a more saturated form.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .

Scientific Research Applications

18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Chain Length Double Bonds Functional Group Key Biological Activity Reference ID
This compound C18 2,4,6 -OH (C18) Hypothesized PPARγ modulation
Octa-2,4,6-trienoic acid (Octa) C8 2,4,6 None PPARγ activation, anti-EMT
A02 (Methoxy derivative) C8 2,4,6 -OCH3 (C2) Enhanced PPARγ/anti-cancer effects
18-Hydroxyoctadecanoic acid C18 None -OH (C18) Lipid barrier synthesis
9(S)-HPOT C18 10,12,15 -OOH (C9) Pro-inflammatory oxylipin precursor

Research Findings and Implications

  • PPARγ Activation: Compounds with conjugated trienes (Octa, A02) show strong PPARγ agonism, critical for anti-cancer and anti-EMT effects. The hydroxyl group in this compound may position it as a ligand, but empirical validation is needed .
  • Structural Stability : Methoxy substitution (A02) improves metabolic stability over hydroxylated analogs, suggesting that functional group positioning influences bioavailability .
  • Chain Length vs. Function : Longer chains (C18) may enhance tissue retention, while shorter chains (C8–C10) improve diffusion rates .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating 18-Hydroxyoctadeca-2,4,6-trienoic acid from complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column is widely used. Mobile phases typically combine acetonitrile and water (acidified with 0.1% formic acid) in gradient elution mode. Detection via UV absorbance (205–220 nm) or tandem mass spectrometry (MS/MS) enhances specificity. Calibration curves using synthetic standards are critical for quantification .
  • Data Considerations : Include retention time reproducibility and spike-recovery tests to validate separation efficiency. Raw chromatographic data should be archived in appendices, with processed data (e.g., peak area ratios) in the main text .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H and ¹³C) and IR spectroscopy. Key NMR signals include hydroxyl protons (δ 1.5–2.5 ppm) and conjugated triene protons (δ 5.3–5.8 ppm). IR stretches for hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups are diagnostic. Compare spectra with published data for analogous hydroxy fatty acids .
  • Validation : Cross-validate with high-resolution MS to confirm molecular formula (C₁₈H₃₀O₃) and isotopic patterns .

Q. What in vitro models are suitable for preliminary assessment of the compound’s anti-inflammatory activity?

  • Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Include positive controls (e.g., dexamethasone) and cytotoxicity assays (MTT or LDH) to exclude false positives .

Advanced Research Questions

Q. How can contradictory data on the pro- vs. anti-inflammatory effects of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from cell-type specificity or concentration-dependent effects. Conduct parallel experiments in primary vs. immortalized cells, and test a broader concentration range. Use transcriptomic profiling (RNA-seq) to identify divergent signaling pathways (e.g., NF-κB vs. PPAR-γ) .
  • Statistical Approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report effect sizes and confidence intervals to contextualize biological significance .

Q. What experimental strategies can elucidate the metabolic fate of this compound in vivo?

  • Methodological Answer : Use stable isotope-labeled tracers (e.g., ¹³C-labeled compound) in rodent models. Collect plasma, urine, and tissues for LC-MS/MS analysis to identify metabolites (e.g., β-oxidation products or glucuronide conjugates). Pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) should be derived using non-compartmental modeling .
  • Data Integration : Map metabolites to pathways (e.g., KEGG) and correlate with phenotypic outcomes (e.g., lipid peroxidation markers) .

Q. How should researchers design studies to investigate the compound’s dual role in oxidative stress modulation?

  • Methodological Answer : Employ redox-sensitive fluorescent probes (e.g., DCFH-DA for ROS) in cell models under varying oxygen tensions (normoxia vs. hypoxia). Pair with enzymatic assays (e.g., SOD, GPx activity) and lipid peroxidation markers (MDA levels). Use factorial designs to test interactions between concentration and oxidative stress inducers (e.g., H₂O₂) .
  • Contradiction Management : Predefine exclusion criteria for outliers and perform sensitivity analyses to assess robustness .

Methodological Frameworks

  • Data Presentation :

    ParameterTechniqueExample Data RangeReference
    PurityHPLC-UV≥98%
    BioactivityIC₅₀ (anti-inflammatory)5–20 µM
    Metabolic Stabilityt₁/₂ (in vitro)2–4 hours
  • Statistical Guidelines :

    • Use Shapiro-Wilk tests for normality before parametric tests.
    • Report p-values with exact figures (e.g., p=0.032) rather than thresholds (e.g., p<0.05) .

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